molecular formula C18H20N2O4S B3456777 N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3456777
M. Wt: 360.4 g/mol
InChI Key: UJGWSTDLKWPIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG 837, is a novel compound that has gained significant attention in the field of scientific research. This compound is a potent and selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.

Mechanism of Action

N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 acts as an agonist of the GPR40 receptor, which is a member of the G protein-coupled receptor family. Upon binding to the receptor, N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 activates a signaling pathway that leads to the release of insulin from pancreatic beta cells. This effect is mediated by the activation of the phospholipase C pathway and the subsequent release of intracellular calcium ions.
Biochemical and Physiological Effects:
The primary biochemical effect of N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 is the enhancement of glucose-stimulated insulin secretion from pancreatic beta cells. This effect is mediated by the activation of GPR40 and the subsequent release of intracellular calcium ions. In addition, N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 has also been shown to regulate lipid metabolism by reducing triglyceride levels in the liver and adipose tissue. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 is a potent and selective agonist of GPR40, which makes it a valuable tool for studying the role of this receptor in glucose metabolism and insulin secretion. The compound is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837. One potential application is the development of new antidiabetic drugs based on the compound's ability to enhance glucose-stimulated insulin secretion. Another area of research is the investigation of the compound's potential role in regulating lipid metabolism and inflammation. Additionally, further studies are needed to elucidate the long-term effects and safety profile of N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 in vivo.

Scientific Research Applications

N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. The compound has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo, which makes it a promising candidate for the development of new antidiabetic drugs. In addition, N~1~-(3-acetylphenyl)-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 837 has also been investigated for its potential role in regulating lipid metabolism and inflammation.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-methyl-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13-7-4-5-10-17(13)20(25(3,23)24)12-18(22)19-16-9-6-8-15(11-16)14(2)21/h4-11H,12H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGWSTDLKWPIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=CC=CC(=C2)C(=O)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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